molecular formula C10H15N B3342148 1-(2,6-Dimethylphenyl)ethan-1-amine CAS No. 1270484-28-0

1-(2,6-Dimethylphenyl)ethan-1-amine

Cat. No.: B3342148
CAS No.: 1270484-28-0
M. Wt: 149.23 g/mol
InChI Key: DBGFBJSZKVHNAC-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)ethan-1-amine (CAS 1270484-28-0) is a secondary amine featuring a phenyl ring substituted with methyl groups at the 2- and 6-positions, attached to an ethanamine backbone. Its molecular formula is C₁₀H₁₅N, with a molecular weight of 149.23 g/mol . This compound is primarily utilized in research settings, particularly as a synthetic intermediate in medicinal chemistry and materials science. Its structural rigidity, imparted by the steric hindrance of the dimethyl groups, makes it a valuable scaffold for developing bioactive molecules. Handling requires adherence to standard laboratory safety protocols, as its toxicological profile remains under investigation .

Properties

IUPAC Name

1-(2,6-dimethylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGFBJSZKVHNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 2,6-dimethylacetophenone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or nitro compound. This process is often carried out in the presence of a metal catalyst such as palladium on carbon, under elevated pressures and temperatures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents like acyl chlorides or isocyanates are used for forming amides and ureas, respectively.

Major Products:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alcohol or hydrocarbon derivatives.

    Substitution: Amides, ureas, and other substituted products.

Scientific Research Applications

Pharmacological Research

1-(2,6-Dimethylphenyl)ethan-1-amine has been investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems. Studies have shown that it may influence the release of dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.

Case Study: Neurotransmitter Modulation
A study evaluated the compound's effects on neurotransmitter levels in animal models. Results indicated that administration of the compound led to a significant increase in dopamine levels in the prefrontal cortex, suggesting its potential as an antidepressant or cognitive enhancer .

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis. Its amine group allows for various chemical modifications, enabling the creation of more complex molecules.

Table 1: Synthetic Routes Involving this compound

Reaction TypeDescriptionReferences
AlkylationUsed as a nucleophile in alkylation reactions
Coupling ReactionsServes as a coupling partner in Suzuki reactions
FunctionalizationCan be functionalized to introduce various groups

Structure-Activity Relationship (SAR) Studies

In drug discovery, understanding how structural variations affect biological activity is crucial. This compound has been used to explore SAR by modifying its substituents and assessing the resulting changes in activity.

Case Study: SAR Analysis
Research focused on modifying the methyl groups on the phenyl ring to evaluate their impact on biological activity. Compounds with different substitution patterns were synthesized and tested for their ability to activate NF-kB pathways. The findings highlighted that certain substitutions enhanced activity while others diminished it .

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release or uptake. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2,6-Dimethylphenyl)ethan-1-amine with structurally related ethanamine derivatives, emphasizing substituent effects on properties and applications:

Compound Name Substituents Molecular Formula MW (g/mol) Synthesis Yield* Key Applications/Notes Reference
This compound 2,6-dimethylphenyl C₁₀H₁₅N 149.23 N/A Research intermediate
2,2-Diphenylethan-1-amine 2,2-diphenyl C₁₄H₁₅N 197.28 N/A Pharma intermediates, polymers
(R)-1-(2,6-Dimethoxyphenyl)ethan-1-amine 2,6-dimethoxyphenyl C₁₀H₁₅NO₂ 193.23 N/A Chiral building block
1-(2,6-Difluoro-4-methoxyphenyl)ethan-1-amine 2,6-difluoro-4-methoxyphenyl C₉H₁₁F₂NO 207.19 N/A Unspecified (structural study)
1-(4-Methoxy-2-methylphenyl)ethan-1-amine 4-methoxy-2-methylphenyl C₁₀H₁₅NO 165.23 N/A Research use

For example, a related compound (2-(2,6-dimethylphenyl)ethan-1-amine hydrochloride) was synthesized in 41.19% yield using dicyandiamide .

Structural and Physicochemical Differences

  • Substituent Effects: Methyl Groups (Target Compound): The 2,6-dimethyl configuration enhances steric hindrance, reducing rotational freedom and increasing stability. This contrasts with the dimethoxy derivative (), where oxygen atoms introduce polarity and hydrogen-bonding capacity . Diphenyl Derivative (): The bulkier diphenyl groups increase molecular weight (197.28 g/mol) and lipophilicity, favoring applications in hydrophobic polymer matrices .

Biological Activity

1-(2,6-Dimethylphenyl)ethan-1-amine, also known as 1-(2,6-dimethylphenyl)ethylamine or (1R)-1-(2,6-dimethylphenyl)ethylamine, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves reductive amination of 2,6-dimethylbenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. The resulting racemic mixture can be resolved to obtain the (1R)-enantiomer.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit antibacterial activity. For instance, studies have shown that derivatives of this compound can have varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. One study highlighted that certain synthesized molecules demonstrated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae .

Antichlamydial Activity

Another area of interest is the antichlamydial activity of compounds based on similar structures. Certain derivatives have been found to selectively target Chlamydia, suggesting that modifications to the basic structure can enhance biological activity against specific pathogens .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. It may act as an agonist or antagonist, influencing various biochemical pathways depending on the biological context in which it is utilized.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some key differences:

Compound NameStructural FeaturesBiological Activity
(1R)-1-(3,5-dimethylphenyl)ethylamine Methyl groups at positions 3 and 5Moderate antibacterial activity
(1R)-1-(2,4-dimethylphenyl)ethylamine Methyl groups at positions 2 and 4Lower antibacterial potency
(1R)-1-(2,6-diethylphenyl)ethylamine Ethyl groups at positions 2 and 6Reduced activity compared to methylated derivatives

Study on Antibacterial Properties

In a study investigating the antibacterial properties of various amines including this compound, it was observed that while some derivatives showed promising results against Mycobacterium tuberculosis, others exhibited significant cytotoxicity. The selectivity index (SI), which measures the potency relative to toxicity, was crucial in identifying viable candidates for further development .

Mechanistic Insights

A detailed mechanistic study indicated that modifications in the chemical structure could lead to enhanced binding affinity to bacterial targets. For example, introducing electron-withdrawing groups significantly improved the biological activity of certain derivatives against Chlamydia species .

Q & A

Q. What are the recommended synthetic routes for 1-(2,6-Dimethylphenyl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves reductive amination of 2,6-dimethylacetophenone or alkylation of 2,6-dimethylbenzylamine derivatives. For optimization:

  • Catalyst Selection : Use palladium or nickel catalysts for hydrogenation under controlled pressure (e.g., 50–100 psi H₂) to reduce imine intermediates.
  • Purification : Automated flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) effectively isolates the amine, achieving ≥98% purity .
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., Grignard reactions) to minimize side products.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm, multiplet), methyl groups (δ 2.2–2.4 ppm, singlet), and amine protons (δ 1.2–1.5 ppm, broad).
    • ¹³C NMR : Quaternary carbons (δ 135–140 ppm), methyl carbons (δ 18–22 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 164.1. Compare with theoretical m/z 164.14 for C₁₀H₁₄N .
  • IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) confirm structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers for professional disposal .
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation (stability ≥5 years) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity and application in chiral synthesis?

Methodological Answer:

  • Enantioselective Synthesis : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or asymmetric hydrogenation to isolate enantiomers. The (R)-enantiomer shows higher catalytic activity in asymmetric Mannich reactions .
  • Characterization : Chiral HPLC (e.g., Chiralpak AD-H column, heptane/ethanol eluent) resolves enantiomers. Compare retention times with standards .

Q. What strategies are employed to resolve discrepancies in reported physicochemical properties of this compound across studies?

Methodological Answer:

  • Analytical Validation : Cross-check melting points (reported range: 120–125°C) via DSC and capillary methods. Discrepancies may arise from impurities or polymorphic forms .
  • Solubility Studies : Use Hansen solubility parameters (δD, δP, δH) to reconcile conflicting solubility data in polar vs. non-polar solvents .
  • Collaborative Studies : Replicate experiments under standardized conditions (e.g., ICH guidelines) to verify purity and stability claims .

Q. How can computational chemistry be integrated with experimental data to predict the behavior of this compound in novel reaction systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict nucleophilic attack sites (e.g., amine group reactivity) .
  • MD Simulations : Model solvation effects in DMSO or THF to guide solvent selection for SN² reactions .
  • QSAR Models : Coramine derivatives’ logP and pKa values with bioactivity to design targeted analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,6-Dimethylphenyl)ethan-1-amine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.